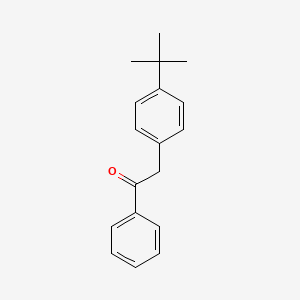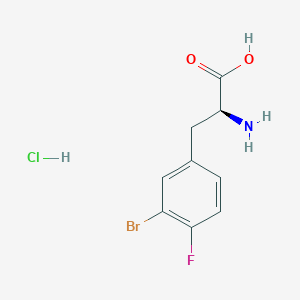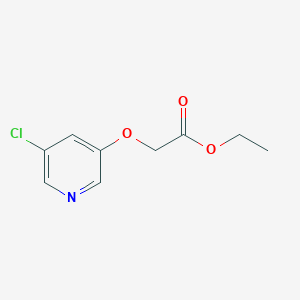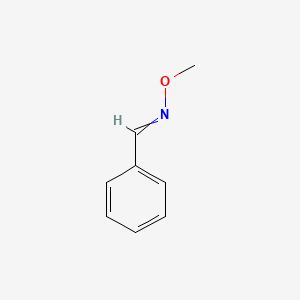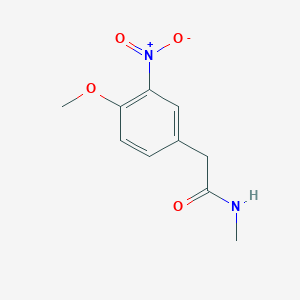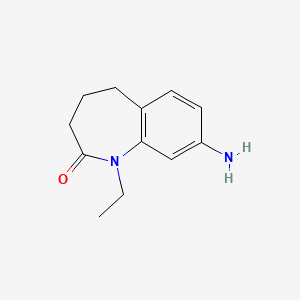
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-
概述
描述
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- is a heterocyclic compound with a unique structure that includes an azepine ring fused with a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of an amine with a suitable carbonyl compound, followed by cyclization to form the azepine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized azepine compounds .
科学研究应用
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
相似化合物的比较
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound is structurally similar but contains a bromine atom, which can significantly alter its chemical properties and reactivity.
8-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: This compound lacks the ethyl group present in 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-, which can affect its biological activity and applications.
Uniqueness
2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
8-amino-1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-14-11-8-10(13)7-6-9(11)4-3-5-12(14)15/h6-8H,2-5,13H2,1H3 |
InChI 键 |
FRNBTHCPQOJXFZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)CCCC2=C1C=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
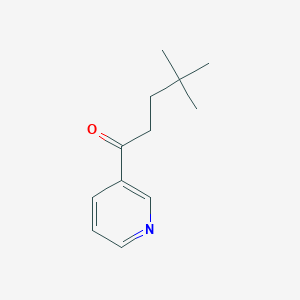
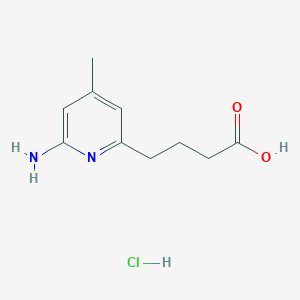
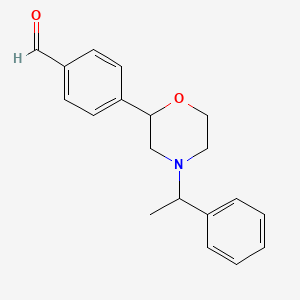
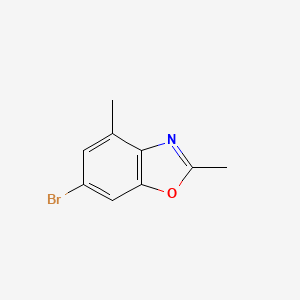
![[1,4']Bipiperidinyl-4'-ylmethanol](/img/structure/B8441624.png)
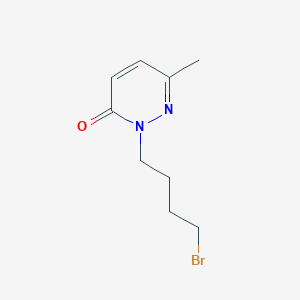
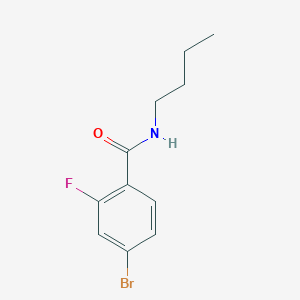
![5-ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B8441631.png)
